N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride
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Overview
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and 2-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,4-dimethyl-3,5-dinitrobenzamide
- 1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine
Uniqueness
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1856028-62-0 |
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Molecular Formula |
C10H20ClN3O |
Molecular Weight |
233.74 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c1-4-13-8-10(9(2)12-13)7-11-5-6-14-3;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
AKYPPCKNBOVHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCOC.Cl |
Origin of Product |
United States |
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